Cas no 2229599-92-0 (3-(6-bromopyridin-2-yl)propane-1-thiol)

3-(6-Bromopyridin-2-yl)propane-1-thiol is a brominated pyridine derivative featuring a thiol-functionalized propyl linker, offering versatile reactivity for synthetic applications. The bromine substituent at the 6-position of the pyridine ring enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The terminal thiol group provides a robust handle for conjugation with gold surfaces or maleimide-containing molecules, making it valuable in material science and bioconjugation. Its well-defined structure and bifunctional reactivity facilitate precise modifications in organic synthesis, catalysis, and nanotechnology. The compound’s stability under standard conditions ensures reliable handling and storage.
3-(6-bromopyridin-2-yl)propane-1-thiol structure
2229599-92-0 structure
Product name:3-(6-bromopyridin-2-yl)propane-1-thiol
CAS No:2229599-92-0
MF:C8H10BrNS
MW:232.140699863434
CID:5928646
PubChem ID:165977811

3-(6-bromopyridin-2-yl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(6-bromopyridin-2-yl)propane-1-thiol
    • EN300-1919487
    • 2229599-92-0
    • Inchi: 1S/C8H10BrNS/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,2,4,6H2
    • InChI Key: GAHWFJMDNVYATR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(CCCS)=N1

Computed Properties

  • Exact Mass: 230.97173g/mol
  • Monoisotopic Mass: 230.97173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 13.9Ų

3-(6-bromopyridin-2-yl)propane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1919487-0.1g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
0.1g
$968.0 2023-09-17
Enamine
EN300-1919487-0.5g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
0.5g
$1056.0 2023-09-17
Enamine
EN300-1919487-1.0g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
1g
$1100.0 2023-05-23
Enamine
EN300-1919487-2.5g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
2.5g
$2155.0 2023-09-17
Enamine
EN300-1919487-0.25g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
0.25g
$1012.0 2023-09-17
Enamine
EN300-1919487-0.05g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
0.05g
$924.0 2023-09-17
Enamine
EN300-1919487-5.0g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
5g
$3189.0 2023-05-23
Enamine
EN300-1919487-1g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
1g
$1100.0 2023-09-17
Enamine
EN300-1919487-10.0g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
10g
$4729.0 2023-05-23
Enamine
EN300-1919487-5g
3-(6-bromopyridin-2-yl)propane-1-thiol
2229599-92-0
5g
$3189.0 2023-09-17

Additional information on 3-(6-bromopyridin-2-yl)propane-1-thiol

3-(6-Bromopyridin-2-yl)Propane-1-thiol: A Comprehensive Overview

3-(6-Bromopyridin-2-yl)Propane-1-thiol (CAS No. 2229599-92-0) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in advanced materials development, drug delivery systems, and electronic applications. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.

The molecular structure of 3-(6-Bromopyridin-2-yl)Propane-1-thiol comprises a pyridine ring substituted with a bromine atom at the 6th position and a thiol group (-SH) attached via a three-carbon chain. This configuration imparts the compound with unique electronic and chemical properties. The presence of the thiol group makes it reactive towards various nucleophilic and oxidative reactions, while the pyridine ring contributes to aromatic stability and potential for coordination chemistry.

Recent studies have highlighted the role of 3-(6-Bromopyridin-2-yl)Propane-1-thiol in the synthesis of advanced materials. For instance, researchers have explored its use as a building block for constructing metalloorganic frameworks (MOFs) and coordination polymers. The compound's ability to act as a ligand has been leveraged to create porous materials with applications in gas storage, catalysis, and sensing technologies. These findings underscore its importance in materials science research.

In the field of drug delivery, 3-(6-Bromopyridin-2-yl)Propane-1-thiol has shown promise as a carrier molecule. Its thiol group enables conjugation with bioactive agents, facilitating targeted drug delivery systems. Recent experiments have demonstrated enhanced bioavailability and reduced toxicity when this compound is used as a carrier in anticancer drug formulations. Such advancements highlight its potential in therapeutic applications.

The synthesis of 3-(6-Bromopyridin-2-yl)Propane-1-thiol involves multi-step organic reactions, often starting from bromopyridine derivatives. Researchers have optimized reaction conditions to improve yield and purity, employing techniques such as Suzuki coupling and thiolation reactions. These synthetic strategies are continuously being refined to meet the demands of large-scale production for industrial applications.

From an environmental perspective, understanding the degradation pathways of 3-(6-Bromopyridin-2-yl)Propane-1-thiol is crucial for assessing its ecological impact. Studies have shown that under specific conditions, such as UV light exposure or microbial activity, the compound undergoes biodegradation into less harmful byproducts. This knowledge is essential for ensuring sustainable practices in its production and application.

In conclusion, 3-(6-Bromopyridin-2-yl)Propane-1-thiol (CAS No. 2229599-92-0) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties make it an attractive candidate for innovations in materials science, drug delivery, and electronics. As research continues to uncover new potentials for this compound, its role in advancing technological frontiers is expected to grow significantly.

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